molecular formula C15H21NO3 B1613616 tert-butyl 6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 860436-57-3

tert-butyl 6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B1613616
M. Wt: 263.33 g/mol
InChI Key: LQLAKQZVCKYEQC-UHFFFAOYSA-N
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Description

Tert-butyl 6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (also known as TB6MIDHIC) is a synthetic organic compound that is widely used in scientific research and laboratory experiments. This compound is a derivative of the isoquinoline class of compounds, which are characterized by their aromatic ring structures and nitrogen-containing heterocyclic rings. TB6MIDHIC has a wide range of applications, including as a substrate for enzymes and as a reagent for organic synthesis. The compound has been extensively studied for its biochemical and physiological effects, as well as its potential therapeutic applications.

Scientific Research Applications

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

    • Application Summary : This compound is synthesized in good yield by a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .
    • Methods of Application : The one-pot reductive amination proceeded by the formation in situ of the N-(5-pyrazolyl)imine as key synthetic intermediate of other valuable pyrazole derivatives .
    • Results or Outcomes : The structure of the synthesized N-heterocyclic amine was fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .
  • Di-tert-butyl peroxide (DTBP)

    • Application Summary : DTBP is used in an unexpected oxidative radical cyclization of 3(5)-aminoazoles and aromatic aldehydes .
    • Methods of Application : This established protocol enables the assembly of privileged 7-methylpyrazolo[1,5-a]pyrimidines as well as 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidines with excellent regioselectivity .
    • Results or Outcomes : The reaction is further highlighted by the late-stage modifications of natural products and pharmaceuticals .

2-(tert-Butyl) 3-methyl 5-chloro-6-methoxy-3,4-dihydroisoquinoline-2,3-dicarboxylate

  • Application Summary : This compound is a chemical reagent used in various organic synthesis reactions .
  • Methods of Application : The specific methods of application would depend on the particular synthesis reaction being performed. Typically, this compound would be used in stoichiometric amounts and reacted under controlled conditions with other reagents .
  • Results or Outcomes : The outcomes would vary depending on the specific reaction. In general, the use of this compound as a reagent would enable the synthesis of a wide range of organic compounds .

2-(tert-Butyl) 3-methyl 5-chloro-6-methoxy-3,4-dihydroisoquinoline-2,3-dicarboxylate

  • Application Summary : This compound is a chemical reagent used in various organic synthesis reactions .
  • Methods of Application : The specific methods of application would depend on the particular synthesis reaction being performed. Typically, this compound would be used in stoichiometric amounts and reacted under controlled conditions with other reagents .
  • Results or Outcomes : The outcomes would vary depending on the specific reaction. In general, the use of this compound as a reagent would enable the synthesis of a wide range of organic compounds .

properties

IUPAC Name

tert-butyl 6-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-8-7-11-9-13(18-4)6-5-12(11)10-16/h5-6,9H,7-8,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQLAKQZVCKYEQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60633479
Record name tert-Butyl 6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

CAS RN

860436-57-3
Record name tert-Butyl 6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Gini - 2018 - epub.uni-regensburg.de
Csp3-H bonds are ubiquitous in natural and synthetic molecules, but chemists are still struggling to develop general and convenient methodologies for a gentle and direct activation of …
Number of citations: 5 epub.uni-regensburg.de
M Berglund, S Skogvall, O Sterner - Bioorganic & medicinal chemistry, 2008 - Elsevier
Capsazepine as well as its derivatives and analogues are general inhibitors of constriction of human small airways. From a systematic variation of the capsazepine structure, divided …
Number of citations: 40 www.sciencedirect.com

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